

In Silico Modeling of 1-Decyl-L-histidine Membrane Interaction: A Technical Guide

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Compound of Interest

Compound Name: 1-Decyl-L-histidine

Cat. No.: B12922789

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of the interaction between **1-Decyl-L-histidine**, a cationic amino acid-based surfactant, and a model phospholipid bilayer. As a molecule with amphiphilic properties, **1-Decyl-L-histidine** holds potential for various applications in drug delivery and formulation, where its membrane-interacting capabilities are of primary interest. This document outlines a detailed molecular dynamics (MD) simulation protocol to investigate this interaction at an atomistic level. Furthermore, it presents a collection of hypothetical, yet realistic, quantitative data derived from such simulations, and explores a potential signaling pathway that could be activated by membrane perturbation. The methodologies and data are intended to serve as a practical guide for researchers initiating computational studies on similar lipoamino acid systems.

Introduction

Amino acid-based surfactants are a class of biocompatible and biodegradable molecules with wide-ranging applications in the pharmaceutical and cosmetic industries. Their structure, comprising a hydrophilic amino acid headgroup and a hydrophobic acyl chain, allows for spontaneous interaction with and integration into lipid membranes. **1-Decyl-L-histidine**, featuring a ten-carbon decyl chain and a histidine headgroup, is of particular interest due to the unique properties of the imidazole ring of histidine. The charge state of histidine is sensitive to the local pH, which can modulate its interaction with the membrane.

Understanding the molecular-level interactions between **1-Decyl-L-histidine** and cell membranes is crucial for harnessing its potential. In silico modeling, particularly molecular dynamics (MD) simulations, offers a powerful tool to elucidate these interactions with high spatial and temporal resolution, complementing experimental approaches. This guide details the necessary steps to model and analyze the **1-Decyl-L-histidine**-membrane system.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from a comprehensive in silico analysis of the **1-Decyl-L-histidine** interaction with a dipalmitoylphosphatidylcholine (DPPC) bilayer. These values are based on typical findings for similar cationic surfactants and are presented here for illustrative purposes.

Table 1: Thermodynamic and Structural Parameters of **1-Decyl-L-histidine** Interaction with a DPPC Bilayer

Parameter	Value	Description
Binding Free Energy (ΔG_{bind})	-8.5 ± 0.7 kcal/mol	The free energy change associated with the binding of a single 1-Decyl-L-histidine molecule to the surface of the DPPC bilayer.
Potential of Mean Force (PMF) min	-10.2 ± 1.1 kcal/mol	The minimum value of the potential of mean force, representing the most stable position of 1-Decyl-L-histidine within the membrane, typically at the lipid-water interface.
Area Per Lipid (APL)	65.8 ± 1.5 Å ²	The average area occupied by a lipid molecule in the presence of 1-Decyl-L-histidine (at 10 mol%), indicating a slight increase from a pure DPPC bilayer (~63 Å ²).
Bilayer Thickness	38.5 ± 0.9 Å	The average thickness of the DPPC bilayer in the presence of 1-Decyl-L-histidine (at 10 mol%), suggesting a minor thinning effect.
Deuterium Order Parameter (S_{CD}) of Lipid Tails	0.35 ± 0.04	An average value for the central carbon atoms of the lipid acyl chains, indicating a slight disordering effect induced by the insertion of 1-Decyl-L-histidine.

Table 2: Dynamic Properties of the DPPC Bilayer with **1-Decyl-L-histidine** (10 mol%)

Parameter	Value	Description
Lateral Diffusion Coefficient of Lipids	$1.2 \times 10^{-7} \text{ cm}^2/\text{s}$	The rate of lateral movement of lipid molecules within the bilayer, showing a modest increase in membrane fluidity.
Lateral Diffusion Coefficient of 1-Decyl-L-histidine	$0.9 \times 10^{-7} \text{ cm}^2/\text{s}$	The rate of lateral movement of the 1-Decyl-L-histidine molecule within the bilayer.
Water Permeability Coefficient (P _f)	$4.5 \times 10^{-3} \text{ cm/s}$	The rate of water transport across the membrane, suggesting an increase in membrane permeability.

In Silico Experimental Protocol: Molecular Dynamics Simulation

This section details a typical protocol for performing an all-atom MD simulation to study the interaction of **1-Decyl-L-histidine** with a DPPC lipid bilayer.

3.1. System Setup

- Building the **1-Decyl-L-histidine** Molecule:
 - The structure of **1-Decyl-L-histidine** is built using a molecular editor (e.g., Avogadro, Maestro).
 - The protonation state of the histidine residue is determined based on the desired simulation pH (for a neutral pH, the imidazole ring is typically neutral).
 - The geometry is optimized using a quantum mechanics method (e.g., DFT with B3LYP/6-31G*).
- Building the DPPC Bilayer:

- A pre-equilibrated DPPC bilayer, consisting of 128 lipids (64 per leaflet), is obtained from a repository (e.g., CHARMM-GUI).
- The bilayer is solvated with a sufficient number of water molecules (e.g., TIP3P model) to create a simulation box with at least 20 Å of water on either side of the bilayer.
- Counter-ions (e.g., Cl⁻) are added to neutralize the system.
- Inserting **1-Decyl-L-histidine**:
 - One or more **1-Decyl-L-histidine** molecules are placed in the water phase, approximately 15 Å away from the bilayer surface.
 - For simulations studying concentration effects, multiple molecules can be added.

3.2. Simulation Parameters

- Force Field: A suitable all-atom force field is chosen, such as CHARMM36m for lipids and proteins/amino acids.
- Simulation Engine: GROMACS or NAMD are commonly used.
- Ensemble: The simulation is run in the NPT ensemble (constant Number of particles, Pressure, and Temperature).
- Temperature: Maintained at 323 K (above the phase transition temperature of DPPC) using a thermostat (e.g., Nosé-Hoover).
- Pressure: Maintained at 1 bar using a barostat (e.g., Parrinello-Rahman).
- Boundary Conditions: Periodic boundary conditions are applied in all three dimensions.
- Electrostatics: Particle Mesh Ewald (PME) is used for long-range electrostatic interactions.
- Cutoffs: A cutoff of 12 Å is used for van der Waals and short-range electrostatic interactions.
- Time Step: A time step of 2 fs is used, with constraints on bonds involving hydrogen atoms (e.g., LINCS algorithm).

3.3. Simulation Protocol

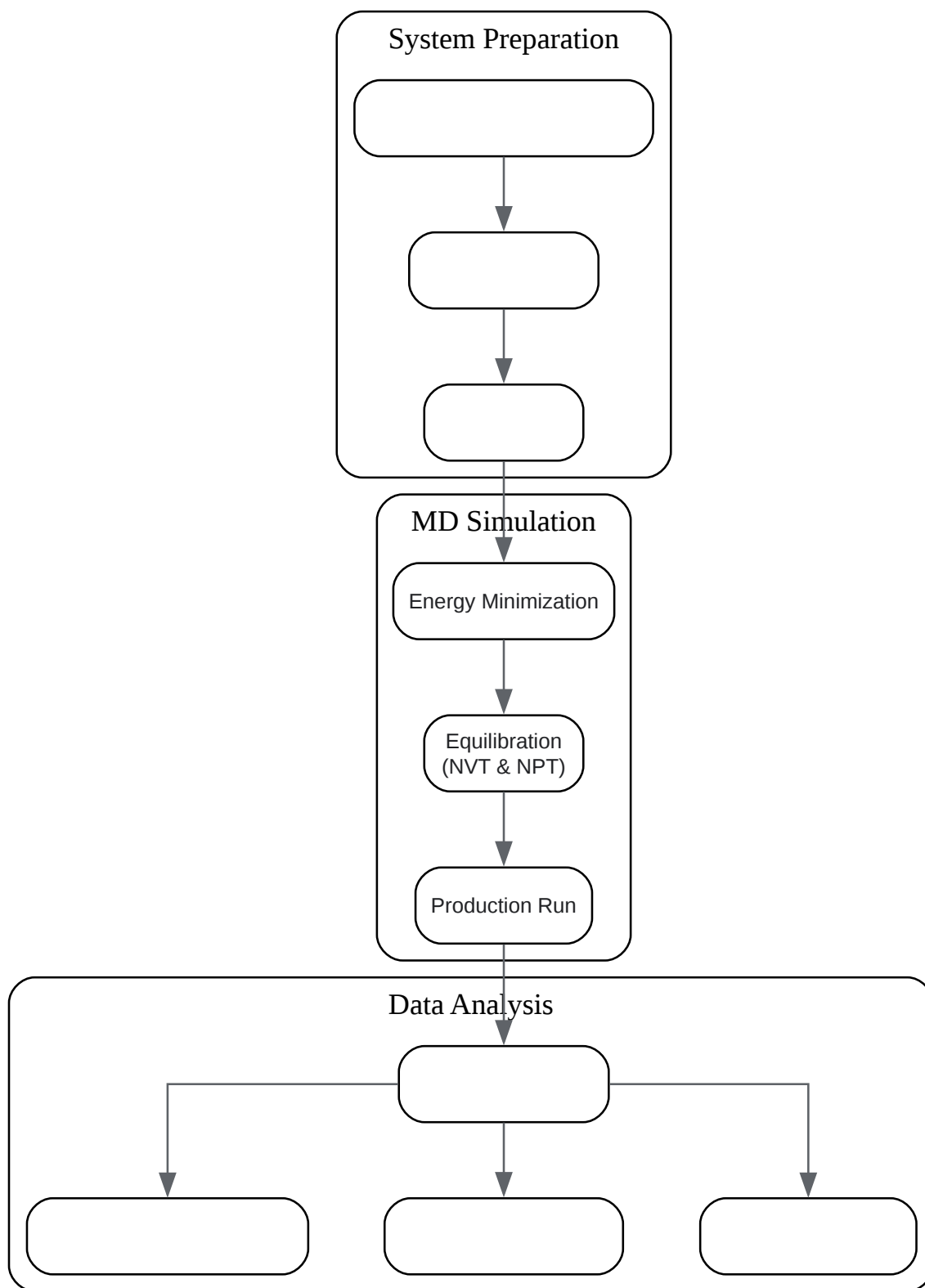
- Energy Minimization: The system is energy-minimized to remove any steric clashes.
- Equilibration:
 - A short (1 ns) NVT (constant Number of particles, Volume, and Temperature) equilibration is performed with position restraints on the lipid and **1-Decyl-L-histidine** heavy atoms to allow the water to equilibrate.
 - A longer (10-50 ns) NPT equilibration is performed with gradually decreasing position restraints on the solute to allow the lipids to pack around the **1-Decyl-L-histidine** as it approaches and inserts into the bilayer.
- Production Run: A production run of at least 200-500 ns is performed without any restraints to collect data for analysis.

3.4. Analysis

- Trajectory Analysis: Visual inspection of the trajectory to observe the binding and insertion process.
- Binding Free Energy: Calculated using methods like umbrella sampling with the weighted histogram analysis method (WHAM) to determine the PMF of insertion.
- Structural Properties: Calculation of area per lipid, bilayer thickness, and deuterium order parameters.
- Dynamic Properties: Calculation of lateral diffusion coefficients and water permeability.
- Interaction Analysis: Analysis of hydrogen bonds and electrostatic interactions between **1-Decyl-L-histidine** and the lipid molecules.

Visualization of Workflows and Pathways In Silico Modeling Workflow

The following diagram illustrates the general workflow for the in silico modeling of the **1-Decyl-L-histidine** and membrane interaction.

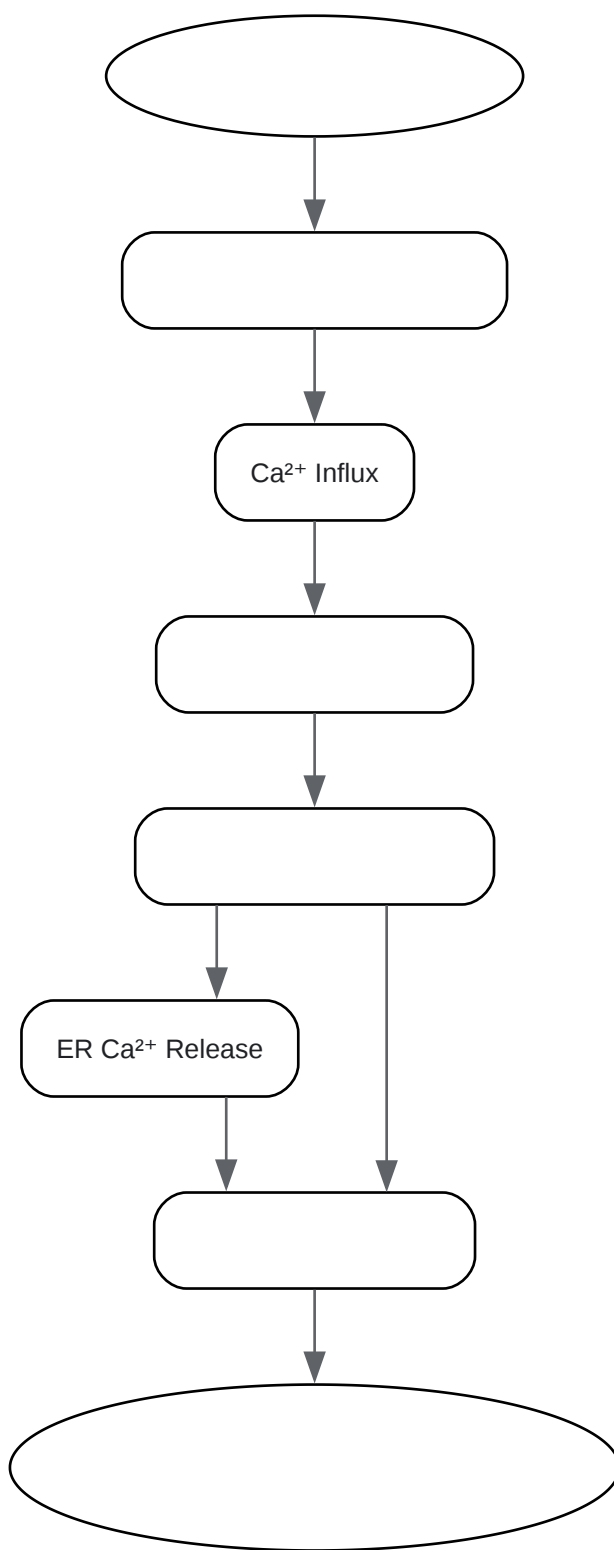


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Caption: Workflow for MD simulation of **1-Decyl-L-histidine**-membrane interaction.

Hypothetical Signaling Pathway

The interaction of **1-Decyl-L-histidine** with the cell membrane could lead to localized membrane disruption, altered ion flux, and subsequent activation of intracellular signaling cascades. The following diagram illustrates a hypothetical pathway initiated by membrane perturbation.



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Caption: Hypothetical signaling pathway initiated by membrane perturbation.

Conclusion

This technical guide provides a foundational framework for the in silico investigation of **1-Decyl-L-histidine**'s interaction with lipid membranes. The detailed MD simulation protocol offers a practical starting point for researchers, while the tabulated hypothetical data serve as a benchmark for expected outcomes. The visualized workflow and hypothetical signaling pathway further contextualize the importance of such studies in understanding the broader biological implications of these interactions. By leveraging computational modeling, we can accelerate the rational design of amino acid-based surfactants for targeted applications in drug delivery and beyond.

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